![molecular formula C12H18N4O4S2 B2835080 N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 1235223-99-0](/img/structure/B2835080.png)
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide
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Overview
Description
“N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide” is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been associated with a broad spectrum of biological properties, including antimicrobial, anticholinesterase activities .
Synthesis Analysis
The synthesis of similar thiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide” would be characterized by the presence of a thiazole ring, a piperazine ring, and a methylsulfonyl group. The exact structure would need to be confirmed using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Scientific Research Applications
- Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives can serve as building blocks for drug candidates .
- Researchers aim to combat drug resistance by pathogens and cancer cells. These derivatives could potentially inhibit microbial growth or cancer cell proliferation .
Medicinal Chemistry and Drug Design
Antimicrobial and Anticancer Agents
Future Directions
Thiazole derivatives have been identified as promising candidates in drug discovery due to their wide range of biological properties . Therefore, future research could focus on designing new derivatives of “N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide” and evaluating their potential as therapeutic agents .
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a popular target for antibacterial agents .
Mode of Action
The compound interacts with its target, DNA gyrase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription . As a result, the bacterial cell cannot properly replicate its DNA, leading to cell death .
Biochemical Pathways
The compound’s action primarily affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a necessary step in DNA replication . This disruption of the replication process leads to cell death .
Pharmacokinetics
Similar compounds with a piperazine moiety have been shown to have good absorption and distribution profiles
Result of Action
The compound’s action results in the disruption of DNA replication, leading to bacterial cell death . This makes the compound a potential candidate for the development of new antibacterial agents .
properties
IUPAC Name |
N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S2/c1-9(17)13-12-14-10(8-21-12)7-11(18)15-3-5-16(6-4-15)22(2,19)20/h8H,3-7H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEUNOMDHVFAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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